Wittifuran X

Description

Properties

IUPAC Name |

5-(6-hydroxy-5-methoxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-19-15-5-9-4-13(20-14(9)7-12(15)18)8-2-10(16)6-11(17)3-8/h2-7,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYZEEPLURADAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of Wittifuran X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Wittifuran X, a natural product with potential therapeutic applications. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound Details

This compound is a naturally occurring 2-arylbenzofuran derivative.[1][2] It was first isolated from the stem bark of Morus wittiorum, a plant species belonging to the Moraceae family.[1][2]

Chemical Structure

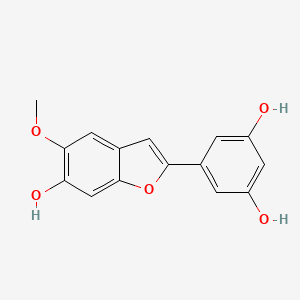

The chemical structure of this compound is presented below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [1] |

| Molecular Weight | 272.25 g/mol | [1] |

| CAS Number | 1309478-07-6 | [1] |

| Purity (commercial) | ≥98% | [3] |

| Appearance | (Not explicitly stated in searches) | |

| Solubility | (Not explicitly stated in searches) |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR spectral data are crucial for the unambiguous identification of the compound.

(Note: The specific ¹H and ¹³C NMR chemical shifts for this compound were not available in the searched literature. The following table is a template based on data for structurally related 2-arylbenzofurans and should be populated with experimental data for accurate characterization.)

| ¹³C NMR | ¹H NMR |

| Position | δ (ppm) |

| 2 | |

| 3 | |

| 3a | |

| 4 | |

| 5 | |

| 6 | |

| 7 | |

| 7a | |

| 1' | |

| 2' | |

| 3' | |

| 4' | |

| 5' | |

| 6' | |

| OCH₃-6 |

Experimental Protocols

Isolation of this compound

This compound is isolated from the stem bark of Morus wittiorum. The general procedure involves the following steps, as inferred from studies on related compounds from the same source:

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

A detailed protocol would involve:

-

Extraction : The air-dried and powdered stem bark of Morus wittiorum is extracted with 95% ethanol at room temperature.

-

Concentration : The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc).

-

Chromatography : The bioactive fraction (e.g., the EtOAc fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reverse-phase (RP-C18) silica gel, using various solvent systems to isolate the pure compound.

Biological Activity Assays

This compound has been evaluated for its antioxidant and anti-inflammatory properties.

While specific data for this compound is not available, the antioxidant activity of related compounds from Morus wittiorum has been assessed. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol for DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add serial dilutions of the this compound stock solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

The anti-inflammatory potential of 2-arylbenzofurans from Morus wittiorum has been evaluated by measuring their ability to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes (PMNs).[4]

Protocol for β-Glucuronidase Inhibition Assay:

-

PMN Isolation : Isolate rat polymorphonuclear leukocytes from fresh blood using density gradient centrifugation.

-

Pre-incubation : Pre-incubate the isolated PMNs with various concentrations of this compound or a vehicle control.

-

Stimulation : Induce the release of β-glucuronidase by stimulating the PMNs with a suitable agent, such as platelet-activating factor (PAF).

-

Enzyme Assay : a. After incubation, centrifuge the cell suspension to pellet the cells. b. Collect the supernatant, which contains the released β-glucuronidase. c. The enzyme activity in the supernatant is determined using a chromogenic or fluorogenic substrate, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide. d. The reaction is stopped, and the absorbance or fluorescence is measured.

-

Calculation : The percentage of inhibition of β-glucuronidase release is calculated by comparing the enzyme activity in the presence of this compound to that of the stimulated control. A known anti-inflammatory agent can be used as a positive control.

Biological Activity and Potential Signaling Pathways

This compound belongs to the 2-arylbenzofuran class of compounds, which are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[4] While the specific signaling pathways modulated by this compound have not been explicitly detailed in the available literature, the anti-inflammatory actions of structurally related flavonoids and polyphenols are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothesized Anti-inflammatory Signaling Pathway for this compound

Caption: A potential mechanism of anti-inflammatory action for this compound.

This proposed pathway illustrates how an inflammatory stimulus, such as lipopolysaccharide (LPS), activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex.

Summary of Quantitative Data

While specific quantitative data for this compound is limited in the publicly available literature, data for a closely related co-isolate, Wittifuran S, provides context for its potential anti-inflammatory activity.

| Compound | Assay | Concentration | Result (% Inhibition) | Reference |

| Wittifuran S | β-Glucuronidase Release Inhibition | 10 µM | 76% | [4] |

| This compound | Antioxidant Activity (IC₅₀) | N/A | Data not available | |

| This compound | β-Glucuronidase Inhibition (IC₅₀) | N/A | Data not available |

N/A: Not Available in the searched literature.

Conclusion

This compound is a 2-arylbenzofuran natural product with a well-defined chemical structure. Although detailed quantitative biological data for this compound itself is scarce in the available literature, its structural class and the activity of co-isolated compounds suggest that it is a promising candidate for further investigation, particularly in the areas of inflammation and oxidative stress. Future research should focus on obtaining specific IC₅₀ values for its antioxidant and anti-inflammatory activities and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. This will be crucial for evaluating its potential as a lead compound in drug development programs.

References

Wittifuran X: A Technical Guide on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available, though limited, scientific information regarding the mechanism of action of Wittifuran X. Significant data gaps exist in the public domain, and this guide incorporates plausible mechanistic insights based on the activities of structurally related compounds. Further empirical validation is required.

Executive Summary

This compound is a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum.[1] Current research indicates that this compound possesses antioxidant and anti-inflammatory properties. While specific quantitative data for its activity are scarce in publicly accessible literature, analysis of related compounds from the same source suggests a potential mechanism involving the inhibition of inflammatory mediator release. This document provides a structured overview of the known information and presents a hypothesized mechanism of action to guide future research and drug development efforts.

Physicochemical Properties and Structure

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol |

| Class | 2-Arylbenzofuran |

| Source | Morus wittiorum (Stem Bark)[1] |

Biological Activity of this compound and Related Compounds

This compound has been assayed for its antioxidant and anti-inflammatory activities.[1] While specific quantitative data for this compound are not detailed in the available literature, studies on co-isolated 2-arylbenzofurans from Morus wittiorum provide valuable context for its potential potency and mechanism.

| Compound | Assay | Concentration | Result | Reference |

| Wittifuran S | β-Glucuronidase Release Inhibition | 10 µM | 76% Inhibition | (Implied from Tan et al., 2010, as cited in other studies) |

| Moracin C | β-Glucuronidase Release Inhibition | 10 µM | 100% Inhibition | (Implied from Tan et al., 2010, as cited in other studies) |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, based on the assays performed on co-isolated compounds, a representative protocol for the anti-inflammatory assay is described below.

Presumed Anti-Inflammatory Assay: Inhibition of β-Glucuronidase Release from Polymorphonuclear Leukocytes (PMNs)

This assay evaluates the ability of a compound to inhibit the release of β-glucuronidase, an enzyme stored in the granules of PMNs, which is released upon inflammatory stimulation.

Objective: To determine the anti-inflammatory effect of this compound by measuring the inhibition of degranulation in activated neutrophils.

Materials:

-

Polymorphonuclear Leukocytes (isolated from rat or human blood)

-

Platelet-Activating Factor (PAF) or other suitable inflammatory stimulus

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Isolation of PMNs: Isolate PMNs from fresh blood using density gradient centrifugation.

-

Cell Pre-incubation: Pre-incubate the isolated PMNs with varying concentrations of this compound for a specified period.

-

Stimulation: Induce degranulation by adding an inflammatory stimulus, such as PAF.

-

Incubation: Incubate the cell suspension to allow for enzyme release.

-

Termination of Degranulation: Stop the degranulation process by centrifugation at a low temperature.

-

Enzyme Activity Measurement: Transfer the supernatant to a new microplate. Add the substrate, p-nitrophenyl-β-D-glucuronide.

-

Quantification: Measure the absorbance of the product at a specific wavelength using a microplate reader. The absorbance is proportional to the amount of β-glucuronidase released.

-

Data Analysis: Calculate the percentage of inhibition of β-glucuronidase release by comparing the absorbance of the this compound-treated samples to the vehicle control.

Visualizing Workflows and Pathways

Experimental Workflow for Anti-Inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of other 2-arylbenzofurans, a plausible mechanism of action for this compound is the inhibition of the cyclooxygenase-2 (COX-2) pathway, which is a key mediator of inflammation.

Caption: Hypothesized inhibition of the COX-2 pathway by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications in inflammatory conditions. The current body of evidence, although limited, suggests that its mechanism of action is likely rooted in the modulation of inflammatory pathways, possibly through the inhibition of enzymes like β-glucuronidase or cyclooxygenase.

To fully elucidate the therapeutic potential of this compound, the following research is recommended:

-

Quantitative Bioactivity Studies: Determination of IC₅₀ values for both antioxidant and a broader range of anti-inflammatory targets.

-

Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound, including kinase inhibition assays and gene expression profiling.

-

In Vivo Efficacy: Evaluation of the anti-inflammatory effects of this compound in relevant animal models of inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features for optimal activity and to develop more potent derivatives.

References

Wittifuran X: A Technical Guide to its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wittifuran X, a novel 2-arylbenzofuran derivative, has been identified from the stem bark of Morus wittiorum. As a member of the polyphenol class of compounds, it has garnered interest for its potential bioactivity. This technical guide provides a comprehensive overview of the natural sourcing, isolation, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological signaling pathways are presented to support further research and development efforts.

Natural Source

This compound is a natural product isolated from the stem bark of Morus wittiorum Hand.-Mazz., a plant belonging to the Moraceae family.[1] This plant species is a known source of various bioactive compounds, including other 2-arylbenzofuran derivatives and Diels-Alder type adducts.[2][3][4]

Isolation of this compound

The isolation of this compound from the stem bark of Morus wittiorum is a multi-step process involving extraction followed by a series of chromatographic separations. The general workflow is outlined below.

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on the methods described for the isolation of 2-arylbenzofuran derivatives from Morus wittiorum.[5][6]

2.2.1. Plant Material and Extraction

-

The air-dried and powdered stem bark of Morus wittiorum is the starting material.

-

The powdered bark is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting ethanol extract is then concentrated under reduced pressure to yield a crude residue.

2.2.2. Chromatographic Purification

The crude extract is subjected to a sequence of column chromatography techniques to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is initially fractionated on a silica gel column, eluting with a gradient of solvents, typically a mixture of chloroform and methanol of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity.

-

Reversed-Phase (RP-C18) Column Chromatography: The final purification step is typically performed on a reversed-phase C18 column, using a mobile phase such as a methanol-water gradient. This step yields the purified this compound.

Structural Elucidation

The structure of this compound was determined through comprehensive spectroscopic analysis.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound. It is important to note that some studies have reported discrepancies in the 13C NMR data originally published for this compound, and the data presented here reflects a corrected assignment.[2]

| Spectroscopic Data Type | Observed Values |

| Molecular Formula | C₁₅H₁₂O₅[1] |

| Molecular Weight | 272.25 g/mol [1] |

| ¹H NMR (in CD₃OD) | Data not fully available in the searched literature. |

| ¹³C NMR (in CD₃OD) | C-4: δC 103.4, C-5: δC 146.7, C-6: δC 146.4, C-7: δC (value not specified)[2] |

| Mass Spectrometry (MS) | Specific data not available in the searched literature. |

Biological Context and Potential Signaling Pathways

This compound belongs to the class of 2-arylbenzofurans, many of which have been reported to possess anti-inflammatory and antioxidant properties.[2][5] The anti-inflammatory activity of related compounds often involves the modulation of key signaling pathways in immune cells, such as macrophages, in response to inflammatory stimuli like lipopolysaccharide (LPS).

LPS-Induced Pro-inflammatory Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor complex, which includes Toll-like receptor 4 (TLR4), a cascade of intracellular signaling events is initiated, leading to the production of pro-inflammatory mediators. Two major pathways activated by LPS are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

4.1.1. NF-κB Signaling Pathway

Caption: Proposed inhibition of the LPS-induced NF-κB signaling pathway.

4.1.2. MAPK Signaling Pathway

Caption: Proposed inhibition of the LPS-induced MAPK signaling pathway.

Conclusion

This compound represents a promising natural product from Morus wittiorum with potential for further investigation in the context of drug discovery, particularly in the area of anti-inflammatory agents. This technical guide provides a foundational understanding of its natural source, isolation, and the biological pathways it may influence. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive 2-arylbenzofuran derivatives from Morus wittiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [2-Arylbenzofuran derivatives from Morus wittiorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

Wittifuran X: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X is a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum.[1] As a member of a class of compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory effects, understanding its physicochemical properties is crucial for research and development. This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound, supplemented with general experimental protocols and data for structurally related compounds to guide laboratory practices.

Core Data Summary

Due to the limited availability of specific experimental data for this compound, this section provides a summary of qualitative information and data derived from closely related 2-arylbenzofuran derivatives.

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound

| Solvent | Expected Solubility | Notes |

| Water | Low | 2-Arylbenzofurans often have poor hydrophilicity. |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for dissolving hydrophobic compounds for biological assays. |

| Ethanol | Moderate to High | Often used as a co-solvent to improve aqueous solubility. |

| Methanol | Moderate to High | Similar to ethanol, effective for dissolving polar organic molecules. |

| Dichloromethane (DCM) | High | A suitable solvent for extraction and chromatography. |

| Acetone | High | A versatile solvent for a range of organic compounds. |

Stability Profile

Specific stability data for this compound under various conditions (pH, temperature, light) has not been extensively published. However, the recommended storage condition of -20°C under an inert atmosphere suggests that the compound may be susceptible to degradation.[2]

Table 2: Inferred Stability Characteristics of this compound

| Condition | Expected Stability | Notes |

| pH | ||

| Acidic (pH 1-3) | Likely stable | Many phenolic compounds are relatively stable in acidic conditions. |

| Neutral (pH 7) | Moderate | Potential for oxidation, especially if exposed to air. |

| Basic (pH > 8) | Low | Phenolic hydroxyl groups can deprotonate and become susceptible to oxidation. |

| Temperature | ||

| -20°C (Recommended) | High | Standard storage condition to minimize degradation. |

| 4°C (Refrigerated) | Moderate | Suitable for short-term storage. |

| Room Temperature | Low | Potential for degradation over time. |

| Elevated Temperature | Very Low | Thermal degradation is likely. |

| Light | ||

| Photostability | Low to Moderate | Aromatic compounds and those with conjugated double bonds can be light-sensitive. Storage in amber vials or in the dark is recommended. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound. These protocols can be adapted by researchers to generate specific data.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials:

- This compound

- Phosphate-buffered saline (PBS), pH 7.4

- Purified water

- Glass vials with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (0.22 µm, PTFE)

- High-performance liquid chromatography (HPLC) system

2. Procedure:

- Add an excess amount of this compound to a glass vial.

- Add a known volume of the desired aqueous solvent (e.g., PBS or water).

- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

- Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

- After incubation, centrifuge the samples to pellet the excess solid.

- Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

- Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Stability Assessment in Solution

This protocol outlines a general procedure to evaluate the stability of this compound under various stress conditions.

1. Materials:

- Stock solution of this compound in a suitable solvent (e.g., DMSO)

- Buffers of different pH values (e.g., pH 3, 7, 9)

- Temperature-controlled incubators

- Photostability chamber or light source

- HPLC system

2. Procedure:

- pH Stability:

- Dilute the this compound stock solution into buffers of different pH values to a final concentration.

- Incubate the solutions at a constant temperature (e.g., 37°C).

- At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining concentration of this compound by HPLC.

- Thermal Stability:

- Prepare solutions of this compound in a stable buffer (e.g., pH 7).

- Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

- Analyze the concentration of this compound at various time points.

- Photostability:

- Prepare solutions of this compound in a stable buffer.

- Expose the solutions to a controlled light source (e.g., ICH-compliant photostability chamber).

- Keep a control sample in the dark at the same temperature.

- Analyze the concentration of this compound in both light-exposed and dark control samples at various time points.

Logical Flow for Stability Testing

Caption: A logical flow diagram for assessing the stability of a compound.

Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound are not yet fully elucidated. However, studies on other 2-arylbenzofuran derivatives have shown interactions with various biological targets. For instance, some derivatives exhibit inhibitory activity against enzymes such as cholinesterases and β-secretase, which are relevant in the context of Alzheimer's disease. Others have demonstrated antioxidant properties, suggesting an ability to scavenge free radicals and modulate oxidative stress-related pathways.

Potential Signaling Pathway Interactions of 2-Arylbenzofurans

Caption: Potential biological pathways influenced by 2-arylbenzofuran derivatives.

Conclusion

While specific quantitative data on the solubility and stability of this compound is currently limited, this guide provides a framework for researchers based on the known properties of the 2-arylbenzofuran class of compounds and standard experimental methodologies. The provided protocols offer a starting point for generating the necessary data to support further research and development of this compound. It is recommended that researchers perform their own detailed solubility and stability studies to obtain precise data for their specific formulations and experimental conditions.

References

Wittifuran X: An Uncharted Territory in Therapeutic Target Identification

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the therapeutic potential of Wittifuran X, a naturally occurring 2-arylbenzofuran isolated from the stem bark of Morus wittiorum. Despite its discovery, there is currently no publicly available data on its specific biological activities, mechanism of action, or potential therapeutic targets. This technical guide addresses this knowledge gap by summarizing the known information about this compound's chemical class and outlining a strategic approach for its future investigation.

This compound belongs to the family of 2-arylbenzofurans, a class of compounds prevalent in the Morus genus, which are known to possess a wide range of biological activities. While research has illuminated the therapeutic potential of several other compounds from Morus wittiorum, and the broader 2-arylbenzofuran family, this compound itself remains uncharacterized in terms of its pharmacological profile.

The Untapped Potential of 2-Arylbenzofurans from Morus Species

Compounds structurally related to this compound, isolated from the same plant source, have demonstrated notable anti-inflammatory and antioxidant properties. This suggests that this compound may also modulate pathways associated with inflammation and oxidative stress, which are implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The exploration of these potential activities in this compound is a logical and promising avenue for future research.

A Roadmap for Investigating the Therapeutic Targets of this compound

To unlock the therapeutic potential of this compound, a systematic and multi-faceted research approach is required. This should encompass initial biological screening to identify its activities, followed by in-depth studies to elucidate its mechanism of action and specific molecular targets.

Phase 1: Initial Biological Screening

The primary step involves a broad-based screening of this compound against a panel of assays to determine its cytotoxic, anti-inflammatory, and antioxidant activities.

Table 1: Proposed Initial Biological Screening Assays for this compound

| Activity | Assay | Cell Line(s)/System | Key Parameters to be Measured |

| Cytotoxicity | MTT Assay | Panel of human cancer cell lines (e.g., BGC-823 gastric cancer) and normal cell lines | IC50 (half maximal inhibitory concentration) |

| Anti-inflammatory | Nitric Oxide (NO) Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of NO production |

| Pro-inflammatory Cytokine Assays (ELISA) | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, and IL-1β production | |

| Antioxidant | DPPH Radical Scavenging Assay | Cell-free | EC50 (half maximal effective concentration) |

| Cellular Antioxidant Assay (CAA) | Human hepatocarcinoma HepG2 cells | Quantification of antioxidant capacity in a cellular environment |

Phase 2: Elucidation of Mechanism of Action

Based on the results of the initial screening, further investigations should focus on delineating the molecular pathways through which this compound exerts its effects. For instance, if significant anti-inflammatory activity is observed, the subsequent steps would be to investigate its impact on key signaling pathways.

A potential starting point for investigation, should this compound show anti-inflammatory properties, would be the NF-κB signaling pathway, a critical regulator of inflammation.

Experimental Workflow for Investigating NF-κB Pathway Modulation

Wittifuran X: A Technical Review of a Bioactive 2-Arylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X is a natural product belonging to the 2-arylbenzofuran class of compounds. It was first isolated from the stem bark of Morus wittiorum, a plant species utilized in traditional medicine. Structurally, this compound is characterized by a 2-arylbenzofuran core, a common motif in a variety of bioactive natural products. Preliminary studies have indicated that this compound possesses both antioxidant and anti-inflammatory properties, suggesting its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, biological activities, and a hypothetical mechanism of action based on related compounds.

Chemical and Physical Properties

While specific details on the physical properties of this compound are not extensively reported, general characteristics of 2-arylbenzofurans suggest it is likely a crystalline solid with poor water solubility.

| Property | Data | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [General knowledge] |

| Molecular Weight | 272.25 g/mol | [General knowledge] |

| Class | 2-Arylbenzofuran | [General knowledge] |

| Source | Morus wittiorum (stem bark) | [Tan et al., 2010] |

Synthesis of this compound

A synthetic route to this compound has been reported, affording the compound in a 54% yield from a precursor molecule. The general approach to synthesizing 2-arylbenzofurans often involves the coupling of a substituted salicylaldehyde with a phenylacetic acid derivative, followed by cyclization.

Representative Experimental Protocol for 2-Arylbenzofuran Synthesis:

A mixture of a 2-hydroxybenzaldehyde derivative (1 equivalent) and a phenylacetic acid derivative (1.2 equivalents) in acetic anhydride (10 volumes) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-arylbenzofuran. The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity of this compound

Qualitative reports indicate that this compound exhibits antioxidant and anti-inflammatory activities. However, specific quantitative data, such as IC50 values, are not available in the current body of scientific literature. The following sections describe the general methodologies used to assess these activities for the 2-arylbenzofuran class of compounds.

Antioxidant Activity

The antioxidant potential of 2-arylbenzofurans is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Representative Experimental Protocol: DPPH Radical Scavenging Assay

A solution of DPPH in methanol (0.1 mM) is prepared. Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution in a 96-well plate. The reaction mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. Ascorbic acid or Trolox is typically used as a positive control.

Anti-inflammatory Activity

The anti-inflammatory activity of 2-arylbenzofurans is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Representative Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 550 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A known NOS inhibitor, such as L-NAME, is used as a positive control. Cell viability is also assessed using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Hypothetical Signaling Pathways

Based on the known anti-inflammatory and antioxidant activities of the broader class of 2-arylbenzofuran derivatives, it is plausible that this compound exerts its effects through the modulation of key signaling pathways such as NF-κB and MAPK. The following diagrams illustrate these hypothetical mechanisms of action.

Methodological & Application

Application Notes and Protocols for the Synthesis of Wittifuran X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X is a naturally occurring 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum.[1] Structurally, it is 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran. Compounds of this class have garnered significant interest due to their diverse biological activities. This document provides a detailed protocol for the chemical synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The proposed synthesis is based on established methods for the construction of 2-arylbenzofuran scaffolds.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | White solid |

| 2,4-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | White crystalline powder |

| This compound Dimethyl Ether | C₁₇H₁₆O₅ | 300.31 | Solid (Intermediate) |

| This compound | C₁₅H₁₂O₅ | 272.26 | Yellowish solid |

Experimental Protocols

The total synthesis of this compound can be achieved through a multi-step process involving the protection of the reactive hydroxyl groups, followed by a key cyclization reaction to form the benzofuran core, and subsequent deprotection. This approach ensures higher yields and avoids potential side reactions associated with the free hydroxyl groups.

Step 1: Synthesis of 2-(2,4-Dimethoxyphenyl)-6-methoxybenzofuran (this compound Trimethyl Ether)

This step involves an acid-catalyzed condensation and cyclization of protected starting materials.

-

Reagents and Materials:

-

2,5-Dimethoxybenzaldehyde

-

2,4-Dimethoxyphenylacetic acid

-

Acetic anhydride

-

Pyridine

-

Anhydrous Sodium Acetate

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

-

-

Protocol:

-

A mixture of 2,5-dimethoxybenzaldehyde (1.0 eq), 2,4-dimethoxyphenylacetic acid (1.1 eq), and anhydrous sodium acetate (2.0 eq) in acetic anhydride (10 volumes) is heated at reflux (approximately 140 °C) for 5-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-(2,4-dimethoxyphenyl)-6-methoxybenzofuran.

-

Step 2: Demethylation to Yield this compound

The final step is the deprotection of the methoxy groups to yield the free hydroxyls of this compound.

-

Reagents and Materials:

-

2-(2,4-Dimethoxyphenyl)-6-methoxybenzofuran (from Step 1)

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl, dilute)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Protocol:

-

The intermediate from Step 1 is dissolved in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of boron tribromide (BBr₃) in DCM (typically 1 M solution, 4-5 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the slow addition of methanol at 0 °C.

-

The mixture is then concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate or dichloromethane-methanol gradient to yield the final product.

-

Visualizations

Diagram of the this compound Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthetic route for this compound.

References

Application Notes and Protocols for the Use of Wittifuran X in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Wittifuran X is a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum.[1] As of the current date, detailed public data on its specific mechanism of action and established cell culture protocols are limited. The following application notes and protocols are provided as a comprehensive guide and template for researchers to systematically characterize and utilize this compound or other novel compounds in a cell culture setting.

Application Notes

Background

This compound belongs to the 2-arylbenzofuran class of natural products.[1] Compounds in this class have been reported to exhibit a wide range of biological activities. The protocols outlined herein provide a framework for determining the bioactivity of this compound in specific cell-based assays. The initial steps in drug discovery often involve testing compounds in cell culture to determine their pharmacological actions.[2][3]

Recommended Applications

-

Preliminary Cytotoxicity Screening: Initial testing to determine the concentration range of this compound that affects cell viability in various cancer or normal cell lines.

-

Dose-Response Curve Generation: Establishing a quantitative relationship between the concentration of this compound and a specific cellular response, such as inhibition of proliferation.

-

Mechanism of Action Studies: Investigating the potential signaling pathways modulated by this compound. Based on related compounds, potential targets could involve pathways regulating cell cycle, apoptosis, or inflammatory responses.

Reagent Preparation and Storage

-

Solvent Selection: The choice of solvent is critical for ensuring the compound's solubility and stability without inducing cellular toxicity.[3] Common solvents for novel compounds include Dimethyl Sulfoxide (DMSO) and Ethanol. It is crucial to determine the optimal solvent for this compound.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in the selected solvent (e.g., DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

-

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key parameter to quantify its potency.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[4] Allow cells to adhere and resume logarithmic growth by incubating overnight at 37°C, 5% CO2.[4]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound from a working concentration in complete medium.[4] If the highest desired final concentration is 100 µM, start with a 200 µM working solution.

-

Cell Treatment: Add 100 µL of the diluted this compound solutions to the corresponding wells. Include wells with medium only (blank), cells with vehicle control (e.g., 0.1% DMSO), and positive controls if available.

-

Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), which should be optimized for the specific cell line and experimental goals.[5]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability (%) against the log concentration of this compound.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Protocol 2: Analysis of Target Pathway Modulation by Western Blot

This protocol provides a method to assess if this compound affects the phosphorylation status or expression level of key proteins in a hypothetical signaling pathway.

Materials:

-

Target cell line(s)

-

6-well cell culture plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at predetermined concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Signal Detection: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

|---|---|---|

| MCF-7 | Breast Cancer | User-determined value |

| A549 | Lung Cancer | User-determined value |

| HCT116 | Colon Cancer | User-determined value |

| HEK293 | Normal Kidney | User-determined value |

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Suggested Concentration Range | Notes |

|---|---|---|

| Cell Viability (Screening) | 0.1 µM - 100 µM | A broad range is recommended for initial screening.[4] |

| Western Blot | 0.5x, 1x, 2x IC50 | Based on the empirically determined IC50 value. |

| Apoptosis Assay | 1x and 5x IC50 | Concentrations around the IC50 can reveal apoptotic mechanisms. |

| Cell Cycle Analysis | 0.5x and 1x IC50 | Lower concentrations may induce cell cycle arrest without causing widespread death. |

Visualizations

Experimental Workflow

Caption: General workflow for testing this compound in cell culture.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, for the purpose of guiding mechanism of action studies. Many natural products are known to interfere with kinase signaling cascades such as the MAPK/ERK pathway, which is critical for cell proliferation.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Wittifuran X: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X is a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum.[1][2] As a member of the 2-arylbenzofuran class of natural products, this compound is of interest for its potential bioactive properties. Compounds of this class have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. These application notes provide an overview of the available data on this compound and related compounds, along with detailed protocols for conducting in vitro studies to investigate its biological activities.

Data Presentation: In Vitro Biological Activities of this compound and Related 2-Arylbenzofurans

While specific quantitative data for this compound's biological activity is not extensively available in the public domain, studies on closely related 2-arylbenzofuran derivatives from Morus wittiorum and other sources provide valuable insights into its potential therapeutic applications. The following table summarizes the reported in vitro activities of various wittifurans and other 2-arylbenzofurans.

| Compound Name | Assay Type | Cell Line / System | IC50 / Activity | Reference |

| Wittifuran I | Cytotoxicity | Human gastric cancer cell line (BGC-823) | 1.45 μM | (Tan et al., 2012) |

| Moracin C | Antioxidant (Lipid Peroxidation Inhibition) | Rat liver microsomes | 73% inhibition at 10 μM | (Tan et al., 2008)[3] |

| Moracin M | Antioxidant (Lipid Peroxidation Inhibition) | Rat liver microsomes | 69% inhibition at 10 μM | (Tan et al., 2008)[3] |

| 2-(3,5-dihydroxyphenyl)-5,6-dihydroxybenzofuran | Antioxidant (Lipid Peroxidation Inhibition) | Rat liver microsomes | 89% inhibition at 10 μM | (Tan et al., 2008)[3] |

| Various 2-Arylbenzofurans | NF-κB Inhibition | HEK293 cells | Activity dependent on substitution patterns | (Dao-Huy et al., 2020)[4][5] |

| Compound 5d (piperazine/benzofuran hybrid) | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | IC50 = 52.23 ± 0.97 μM | (Chen et al., 2023)[1][6] |

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7][8][9]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions at various concentrations.

-

Assay: a. In a 96-well plate, add a specific volume of each this compound dilution. b. Add the DPPH solution to each well. c. Include a control well containing only the solvent and DPPH solution. d. Include a positive control with various concentrations of ascorbic acid. e. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity Assessment: Inhibition of β-Glucuronidase Release from Polymorphonuclear Leukocytes (PMNs)

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the release of the lysosomal enzyme β-glucuronidase from activated rat polymorphonuclear leukocytes (PMNs).[10][11]

Materials:

-

This compound

-

Polymorphonuclear leukocytes (PMNs) isolated from rat peritoneal cavity

-

Platelet-activating factor (PAF) or other suitable stimulus

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Phosphate-buffered saline (PBS)

-

Cytochalasin B

-

Centrifuge

-

96-well microplate

-

Microplate reader

Procedure:

-

Isolation of PMNs: Isolate PMNs from the peritoneal cavity of rats following standard laboratory procedures.

-

Cell Treatment: a. Pre-incubate the isolated PMNs with various concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C. b. Add cytochalasin B to all samples to prevent phagocytosis. c. Stimulate the cells with a pro-inflammatory agent like PAF. d. Include a control group with no stimulus and a vehicle control group.

-

Enzyme Release Assay: a. After incubation, centrifuge the cell suspensions to pellet the cells. b. Transfer the supernatant to a new 96-well plate. c. Add the substrate, p-nitrophenyl-β-D-glucuronide, to each well. d. Incubate the plate to allow for the enzymatic reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) to quantify the amount of p-nitrophenol produced, which is proportional to the β-glucuronidase activity.

-

Calculation: Calculate the percentage inhibition of β-glucuronidase release for each concentration of this compound compared to the stimulated control.

Visualization of Potential Signaling Pathways

Based on studies of related 2-arylbenzofuran derivatives, this compound may exert its biological effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive 2-arylbenzofuran derivatives from Morus wittiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [2-Arylbenzofuran derivatives from Morus wittiorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-MS Analysis of Wittifuran X

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable method for the identification and quantification of Wittifuran X in plant extracts and other biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum, has demonstrated potential antioxidant and anti-inflammatory properties.[1][2] The described protocol provides a robust framework for researchers in natural product chemistry, pharmacology, and drug development to accurately analyze this compound.

Introduction

This compound (Molecular Formula: C₁₅H₁₂O₅, Molecular Weight: 272.25 g/mol ) is a member of the 2-arylbenzofuran class of natural products.[1][3][4][5][6] Compounds in this class are known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[2][7] Accurate and sensitive analytical methods are essential for the pharmacokinetic studies, quality control of herbal extracts, and investigation of the mechanism of action of this compound. This document provides a detailed protocol for its analysis by HPLC-MS.

Experimental

Sample Preparation

-

Plant Material Extraction:

-

Grind dried plant material (e.g., Morus wittiorum bark) to a fine powder.

-

Extract 1 g of the powdered material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

Biological Matrix (e.g., Plasma) Extraction:

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the HPLC system.

-

HPLC-MS Instrumentation and Conditions

A standard High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. The following are representative conditions and may require optimization for specific instrumentation.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Nebulizer Gas | Nitrogen, 45 psi |

| Drying Gas Flow | 10 L/min |

Data Presentation

Table 1: Representative Quantitative Data for this compound Analysis. (Note: These values are illustrative and should be determined experimentally for a specific analytical setup).

| Parameter | Value |

| Retention Time (RT) | ~ 8.5 min |

| Precursor Ion (m/z) [M+H]⁺ | 273.07 |

| Major Product Ions (m/z) | 255.06, 227.06, 199.07 |

| Limit of Detection (LOD) | ~ 1 ng/mL |

| Limit of Quantification (LOQ) | ~ 5 ng/mL |

| Linearity (r²) | > 0.999 |

| Recovery | 90-110% |

| Precision (RSD%) | < 5% |

Experimental Workflow

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

Signaling Pathways

This compound, as a polyphenolic compound, is likely to exert its anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of many 2-arylbenzofurans is associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Antioxidant Signaling Pathway

The antioxidant effects of polyphenols are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Caption: Proposed antioxidant mechanism of this compound via activation of the Nrf2 pathway.

Conclusion

The HPLC-MS method outlined in this application note provides a reliable and sensitive approach for the analysis of this compound. This protocol can be adapted for various research applications, including phytochemical analysis, metabolic studies, and quality control. The provided diagrams illustrate the potential molecular mechanisms underlying the observed biological activities of this compound, offering a basis for further pharmacological investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for NMR Spectroscopic Analysis of Wittifuran X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X, a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum, represents a class of natural products with potential therapeutic applications.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This document provides detailed application notes and standardized protocols for the NMR analysis of this compound, intended to guide researchers in obtaining high-quality, reproducible data for structural confirmation, characterization, and further development.

Chemical Structure

This compound

-

Molecular Formula: C₁₅H₁₂O₅

-

Molecular Weight: 272.25 g/mol

-

Class: 2-Arylbenzofuran

Quantitative NMR Data Summary

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is crucial for the verification of the compound's identity and purity.

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 158.0 |

| 3 | 7.08 (s) | 103.4 |

| 3a | - | 116.3 |

| 4 | 7.14 (s) | 103.4 |

| 5 | - | 146.7 |

| 6 | - | 146.4 |

| 7 | 6.92 (s) | 98.4 |

| 7a | - | 156.4 |

| 1' | - | 132.8 |

| 2' | 6.89 (d, J=2.2 Hz) | 106.0 |

| 3' | - | 159.5 |

| 4' | 6.35 (t, J=2.2 Hz) | 102.8 |

| 5' | - | 159.5 |

| 6' | 6.89 (d, J=2.2 Hz) | 106.0 |

| 5-OCH₃ | 3.89 (s) | 56.9 |

Chemical shifts are referenced to the solvent signal. Coupling constants (J) are in Hertz (Hz).

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by HPLC or LC-MS.

-

Sample Weighing: Accurately weigh 1-5 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for dissolving this compound and for subsequent NMR analysis. Other deuterated solvents like DMSO-d₆ or acetone-d₆ may also be used depending on the experimental requirements.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution of the sample. If necessary, gentle sonication can be used to aid dissolution.

-

Transfer: If the sample was weighed externally, carefully transfer the solution to the NMR tube using a clean glass pipette.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6 ppm).

-

Transmitter Frequency Offset (o1p): Centered on the aromatic region.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

2D NMR Spectroscopy (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

Caption: NMR analysis workflow for this compound.

Hypothetical Signaling Pathway Investigation

Compounds from Morus species, including 2-arylbenzofurans, have been reported to exhibit anti-inflammatory and antioxidant activities.[3][6] A potential mechanism for these effects involves the modulation of key inflammatory and antioxidant signaling pathways. NMR can be a powerful tool to study the interaction of this compound with protein targets within these pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols for Evaluating the Antioxidant Potential of Wittifuran X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X is a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum[1]. Natural products are a rich source of bioactive compounds with potential therapeutic applications, including antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the evaluation of antioxidant compounds a critical area of research[2][3][4].

This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of this compound. While specific experimental data on the antioxidant activity of this compound is not yet widely available in published literature, the following protocols for common antioxidant assays provide a comprehensive framework for its evaluation. These assays include both chemical (DPPH, ABTS, FRAP) and cell-based (Cellular Antioxidant Activity) methods to provide a holistic view of its potential antioxidant efficacy.

Data Presentation: A Framework for Quantifying Antioxidant Activity

To facilitate the comparison of antioxidant activity, all quantitative data should be summarized in a structured format. The table below provides a template for presenting the results obtained from the described assays.

| Assay Type | Parameter | This compound | Standard (e.g., Trolox, Ascorbic Acid) |

| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL or µM) | [Insert experimental value] | [Insert experimental value] |

| ABTS Radical Scavenging Assay | IC₅₀ (µg/mL or µM) | [Insert experimental value] | [Insert experimental value] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (mM Fe²⁺ equivalents/mg) | [Insert experimental value] | [Insert experimental value] |

| Cellular Antioxidant Activity (CAA) Assay | CAA Value (µmol QE/100 µmol) | [Insert experimental value] | [Insert experimental value] |

IC₅₀: The concentration of the test compound required to scavenge 50% of the radicals. FRAP Value: A measure of the antioxidant's ability to reduce ferric iron. CAA Value: A measure of antioxidant activity in a cellular model, expressed as quercetin equivalents (QE).

Experimental Workflow for Antioxidant Evaluation

The following diagram outlines a general workflow for assessing the antioxidant potential of a test compound like this compound.

Caption: General workflow for evaluating the antioxidant activity of a test compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.[5][6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in methanol.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound or the positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.[7][8][9][10][11]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples and Control: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

-

Assay Procedure:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of this compound or the positive control to the wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 5-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: Determine the IC₅₀ value from a plot of inhibition percentage versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[12][13][14][15]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-